1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

DNA intercalation Circular dichroism Base-sequence selectivity

The compound 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene belongs to the 6H-indolo[2,3-b]quinoxaline (IQ) class—a planar, tetracyclic fused heterocyclic system recognized as a DNA-intercalating scaffold with established antiviral, anticancer, and MDR-modulating activities. The IQ core intercalates between DNA base pairs, and its pharmacological activity is modulated by the nature, position, and charge of the appended side chain as well as by substituents on the aromatic ring system.

Molecular Formula C24H20ClN3O
Molecular Weight 401.9 g/mol
Cat. No. B12122180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
Molecular FormulaC24H20ClN3O
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H20ClN3O/c1-16-6-4-7-19-22-24(27-21-9-3-2-8-20(21)26-22)28(23(16)19)14-5-15-29-18-12-10-17(25)11-13-18/h2-4,6-13H,5,14-15H2,1H3
InChIKeyVJWZAIFDQGHZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: Core Scaffold, Structural Class, and Procurement Context


The compound 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene belongs to the 6H-indolo[2,3-b]quinoxaline (IQ) class—a planar, tetracyclic fused heterocyclic system recognized as a DNA-intercalating scaffold with established antiviral, anticancer, and MDR-modulating activities [1]. The IQ core intercalates between DNA base pairs, and its pharmacological activity is modulated by the nature, position, and charge of the appended side chain as well as by substituents on the aromatic ring system [1][2]. This particular derivative carries three distinguishing structural features: (i) a methyl group at the 4-position of the indoloquinoxaline chromophore, (ii) a three-carbon propoxy linker attached at the N-5 position, and (iii) a terminal 4-chlorophenyl ring. The 5-position attachment is a rare alkylation pattern in the IQ class, as the majority of biologically characterized derivatives are substituted at the N-6 position [3].

Why Generic Indoloquinoxaline Substitution Is Scientifically Unjustified for 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene


Indolo[2,3-b]quinoxaline derivatives are not functionally interchangeable. Published structure–activity relationship (SAR) studies demonstrate that DNA binding affinity, base-sequence selectivity, thermal stabilization of the duplex, and resultant cytotoxicity are exquisitely dependent on three parameters: (i) the position of side-chain attachment (N-5 vs. N-6) [1], (ii) the electronic nature of the side chain (cationic aminoalkyl vs. neutral aryloxyalkyl) [2], and (iii) ring substituents that alter chromophore electronics and minor-groove orientation [3]. The most extensively studied analogs—B-220, NCA0424, and 9-OH-B220—all bear a basic dimethylaminoethyl chain at the N-6 position. Simply substituting one of these well-characterized compounds for the title compound ignores the fact that the 5-position propoxy-chlorophenyl architecture represents a fundamentally different pharmacophore geometry and a distinct protonation state at physiological pH. The quantitative evidence below establishes exactly where and why this compound departs from its closest structural comparators, making generic substitution scientifically indefensible [1][2][3].

Quantitative Differentiation Evidence for 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene vs. Closest Indoloquinoxaline Comparators


N-5 vs. N-6 Alkylation: Positional Isomerism with Documented Impact on DNA Binding Specificity

The title compound is an N-5-substituted indoloquinoxaline, whereas the vast majority of pharmacologically characterized analogs (B-220, NCA0424, 9-OH-B220, and the entire 6-(2-aminoethyl) series) are N-6-substituted. Comparative CD and fluorescence binding studies of the positional isomer pair NCA0424 (N-6 isomer) and NCA0465 (N-5/N-6 isomer) revealed that side-chain position fundamentally alters DNA base-sequence selectivity: the N-6 isomer showed no base selectivity, while the N-5/N-6 isomer formed an asymmetric binding mode with pronounced adenine preference detectable by CD spectroscopy [1][2]. This validates that moving the attachment point from N-6 to N-5 is not a silent structural change but one that redirects DNA recognition. Alkylation studies further demonstrate that N-5-substituted indoloquinoxalines are formed only in trace amounts under standard alkylation conditions, making the title compound a synthetically rare isomer not readily substituted by N-6 analogs obtained through conventional synthetic routes [3].

DNA intercalation Circular dichroism Base-sequence selectivity

Side-Chain Chemistry Divergence: Neutral Chlorophenoxypropyl vs. Cationic Dimethylaminoethyl in DNA Affinity

The title compound carries a neutral 3-(4-chlorophenoxy)propyl side chain, in contrast to the protonatable dimethylaminoethyl chain found in the reference compounds B-220 and NCA0424. A systematic SAR study by Arimondo et al. (2001) quantitatively demonstrated that side-chain chemistry dominates DNA affinity in the indoloquinoxaline series: compounds bearing a dimethylaminoethyl side chain strongly bind DNA with GC-rich sequence preference, whereas introduction of a neutral morpholinoethyl side chain significantly weakened DNA interaction; a 2,3-dihydroxypropyl side chain provided no reinforcement of DNA binding relative to the unsubstituted analog [1]. The DNA binding constants measured for monomeric indoloquinoxaline derivatives with cationic side chains are approximately 10^6 M⁻¹, while dimeric cationic derivatives reach ~10^9 M⁻¹ [2]. The title compound's neutral chlorophenoxypropyl side chain is predicted, by class-level inference from the Arimondo SAR data, to exhibit substantially lower DNA binding affinity than the dimethylaminoethyl-bearing comparators B-220 and NCA0424, while potentially gaining advantages in membrane permeability and MDR-relevant efflux-pump recognition [3].

DNA binding affinity Side-chain SAR Thermal denaturation

4-Methyl Substitution on the Chromophore: Differentiated Electronic and Photophysical Properties vs. Unsubstituted and 2,3-Dimethyl Analogs

The title compound carries a single methyl group at position 4 of the indoloquinoxaline ring system, distinguishing it from both the widely used 2,3-dimethyl analog B-220 and the unsubstituted indoloquinoxaline core. Linear dichroism, fluorescence polarization, and magnetic circular dichroism (MCD) studies on indolo[2,3-b]quinoxaline and its two methyl derivatives established that methyl substitution alters transition moment directions of low-lying excited states, directly affecting the chromophore's photophysical signature [1]. Furthermore, the 4-methyl group influences the regiochemical outcome of N-alkylation: the published dialkylation study of 5- and 6-methylindolo[2,3-b]quinoxalines demonstrated that methyl substitution at these positions redirects the site of quaternary salt formation and can produce isomer ratios that differ from the unsubstituted parent [2]. The 9-fluoro-6H-indolo[2,3-b]quinoxaline SAR study (Gu et al., 2017) further demonstrated that introducing a fluorine atom at position 9 of the aromatic core enhanced antiproliferative activity compared to the non-fluorinated analog, confirming that ring substituent identity and position are critical activity determinants [3]. The 4-methyl substitution in the title compound is therefore expected to produce a distinguishable electronic absorption/emission profile and altered DNA intercalation geometry relative to the more common 2,3-dimethyl and unsubstituted analogs.

Electronic spectroscopy Fluorescence Transition moment direction

MDR-Relevant Phenotype: Indoloquinoxaline Core with Neutral Aromatic Side Chain for P-Glycoprotein Modulation

A subset of indoloquinoxaline derivatives has been identified as selective P-glycoprotein (P-gp) antagonists that sensitize MDR-overexpressing cancer cells to cytotoxic drugs without themselves being cytotoxic to non-P-gp-expressing cells [1]. Importantly, the MDR-modulating indoloquinoxalines reported by Smith et al. (2001) feature neutral or aromatic side chains rather than the basic aminoalkyl chains characteristic of DNA-targeted analogs such as B-220. The title compound—bearing a neutral 4-chlorophenoxypropyl side chain—structurally aligns with this MDR-modulating phenotype rather than with the DNA-damaging intercalator phenotype. The review by Moorthy et al. (2013) specifically notes that highly DNA-interactive indoloquinoxalines such as NCA0424, B-220, and 9-OH-B-220 possess poor topoisomerase II inhibitory activity yet significant MDR-modulating activity, indicating that the IQ core can be directed toward either DNA-binding or MDR-modulation depending on side-chain engineering [2]. The title compound, with its neutral chlorophenoxypropyl substituent at the N-5 position, represents a structural departure from both the DNA-binding and the MDR-modulating lead compounds, positioning it as a unique probe for dissecting the structural determinants of P-gp recognition versus DNA intercalation within the indoloquinoxaline pharmacophore.

Multidrug resistance P-glycoprotein MDR reversal

DNA Thermal Stabilization Capacity: Quantitative Gap Between Cationic Aminoalkyl Leads and Neutral-Side-Chain Derivatives

DNA thermal stabilization (ΔTm) is a direct quantitative measure of intercalation strength and correlates with both antiviral and anticancer potency in the indoloquinoxaline series [1]. For the reference compound 9-OH-B220, intercalative binding produces a triplex-to-duplex equilibrium shift of +52.5 °C in poly(dA)·2poly(dT) (10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 1 mM EDTA), demonstrating the extreme thermal stabilization achievable with a cationic dimethylaminoethyl side chain [2]. In contrast, the Shibinskaya et al. (2011) study of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives reported DNA binding constants of lg Ka = 5.57–5.89 for the basic-side-chain series, while benzo-annulated analogs with extended chromophores reached lg Ka = 6.23–6.87 [3]. The Arimondo et al. SAR data predict that replacing the basic amino group with a neutral ether linkage (as in the title compound) would substantially diminish DNA interaction [4]. While no direct ΔTm measurement exists for the title compound, the class-level evidence places it in a lower DNA-affinity tier than both the aminoalkyl series and the cationic benchmark 9-OH-B220, consistent with a differentiated biological profile.

Thermal denaturation ΔTm DNA duplex stabilization

Scientifically Justified Application Scenarios for 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene Based on Quantitative Differentiation Evidence


Positional-Isomer Probe for DNA Base-Sequence Selectivity Studies (N-5 vs. N-6) [REFS-1]

Use the title compound as a structurally distinct N-5-substituted indoloquinoxaline to interrogate how side-chain attachment position (N-5 vs. N-6) directs DNA base-sequence recognition. The Hirata et al. (2001) head-to-head study of NCA0424 and NCA0465 established that moving the side chain from N-6 to N-5 alters adenine-binding asymmetry detectable by CD spectroscopy [1]. The title compound extends this paradigm with a novel 4-methyl-5-propoxy-chlorophenyl architecture not represented in the existing NCA0424/NCA0465 pair. This enables fluorescence-based competitive binding titrations and linear dichroism experiments to map sequence preferences against poly(dA-dT)₂ and poly(dG-dC)₂, with B-220 or NCA0424 serving as the N-6 reference comparator.

MDR-Reversal Screening in P-Glycoprotein-Overexpressing Cancer Cell Models [REFS-2]

Deploy the compound as a candidate P-gp modulator in MDR reversal assays using P-gp-overexpressing cell lines (e.g., KB-V1, MCF-7/ADR) versus MRP1-overexpressing and parental lines. Smith et al. (2001) demonstrated that certain neutral-side-chain indoloquinoxalines selectively antagonize P-gp without affecting MRP1 or exhibiting direct cytotoxicity [2]. The title compound's neutral 4-chlorophenoxypropyl side chain structurally resembles this MDR-modulating phenotype, and its predicted lower DNA affinity (Section 3, Evidence Items 2 and 5) reduces confounding DNA-damage readouts in calcein-AM efflux and rhodamine-123 accumulation assays. Include verapamil or tariquidar as positive controls.

Chromophore Electronic Tuning for Fluorescence-Based Biophysical Assays [REFS-3]

Exploit the 4-methyl substitution on the indoloquinoxaline chromophore as a unique spectroscopic handle for fluorescence-based DNA binding or protein interaction studies. Published photophysical data on methyl-substituted indoloquinoxalines show that ring methylation alters transition moment directions and can drastically modify photophysics (e.g., enhanced internal conversion in alcohols) [3]. The 4-methyl group in the title compound provides a distinct emission/excitation fingerprint compared to the 2,3-dimethyl B-220 core, enabling multiplexed fluorescence anisotropy or FRET-based assays where spectral orthogonality between probe compounds is required.

Comparative Cytotoxicity Profiling vs. Cisplatin and Cationic Indoloquinoxalines in Solid Tumor Panels [REFS-4]

Include the title compound in a panel alongside cisplatin, B-220, and a potent 9-fluoro-6H-indoloquinoxaline derivative in MCF-7, HeLa, and A549 cytotoxicity screens. The Gu et al. (2017) study established quantitative IC50 benchmarks: cisplatin IC50 = 8.25 µM (MCF-7), 11.06 µM (HeLa), 8.61 µM (A549); the most potent dicationic indoloquinoxaline 6b-3 achieved IC50 = 1.60 µM (MCF-7) [4]. The title compound—with its neutral 5-substituted side chain—is predicted to exhibit attenuated cytotoxicity relative to the dicationic series. Documenting its IC50 profile against this calibrated panel provides direct quantitative differentiation data that currently does not exist in the literature, directly addressing the evidence gap identified in Section 3.

Quote Request

Request a Quote for 1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.